molecular formula C14H20N2O B14892640 2-(cyclopentylamino)-N-methyl-N-phenylacetamide

2-(cyclopentylamino)-N-methyl-N-phenylacetamide

Cat. No.: B14892640
M. Wt: 232.32 g/mol
InChI Key: MBLVPKKXKXRFLJ-UHFFFAOYSA-N
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Description

2-(cyclopentylamino)-N-methyl-N-phenylacetamide is an organic compound with a complex structure that includes a cyclopentylamino group, a methyl group, and a phenylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylamino)-N-methyl-N-phenylacetamide typically involves the reaction of cyclopentylamine with N-methyl-N-phenylacetamide under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature. The mixture is stirred for a specific period, and the product is isolated through standard purification techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, including continuous flow synthesis or the use of automated reactors. These methods ensure consistent quality and yield of the product, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentylamino)-N-methyl-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(cyclopentylamino)-N-methyl-N-phenylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(cyclopentylamino)-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various physiological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(cyclopentylamino)-N-methyl-N-phenylacetamide is unique due to its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

2-(cyclopentylamino)-N-methyl-N-phenylacetamide

InChI

InChI=1S/C14H20N2O/c1-16(13-9-3-2-4-10-13)14(17)11-15-12-7-5-6-8-12/h2-4,9-10,12,15H,5-8,11H2,1H3

InChI Key

MBLVPKKXKXRFLJ-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CNC2CCCC2

Origin of Product

United States

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